molecular formula C22H19NO3 B14149095 3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate CAS No. 6642-12-2

3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate

Cat. No.: B14149095
CAS No.: 6642-12-2
M. Wt: 345.4 g/mol
InChI Key: KFRJDNFDPOCDFU-UHFFFAOYSA-N
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Description

3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate is a compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate typically involves the reaction of benzylamine with salicylaldehyde to form a Schiff base, which is then cyclized to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of benzoxazine compounds often employs microwave-assisted synthesis due to its advantages in terms of reaction speed, yield, and environmental friendliness. This method involves the use of microwave irradiation to heat the reaction mixture, which significantly reduces the reaction time and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring .

Scientific Research Applications

3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,3-benzoxazine: A parent compound with similar structural features but lacking the benzyl and benzoate groups.

    3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl acetate: A similar compound with an acetate group instead of a benzoate group.

Uniqueness

3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the benzyl and benzoate groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

6642-12-2

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

(3-benzyl-2,4-dihydro-1,3-benzoxazin-6-yl) benzoate

InChI

InChI=1S/C22H19NO3/c24-22(18-9-5-2-6-10-18)26-20-11-12-21-19(13-20)15-23(16-25-21)14-17-7-3-1-4-8-17/h1-13H,14-16H2

InChI Key

KFRJDNFDPOCDFU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)OC(=O)C3=CC=CC=C3)OCN1CC4=CC=CC=C4

Origin of Product

United States

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